2,4,6-Tris(trichloromethyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a chemical compound characterized by the presence of three trichloromethyl groups attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine typically involves the cyclotrimerization of trichloroacetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired triazine ring structure. The process may involve the use of gaseous hydrogen chloride to facilitate the cyclotrimerization reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The trichloromethyl groups can be hydrolyzed to form corresponding alcohols or acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.
Scientific Research Applications
2,4,6-Tris(trichloromethyl)-1,3,5-triazine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets through its trichloromethyl groups. These groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution and redox reactions, which can alter the function of target molecules.
Comparison with Similar Compounds
2,4,6-Tris(trichloromethyl)-1,3,5-trithian: Similar in structure but contains sulfur atoms in the ring.
2,4,6-Tris(trichloromethyl)-1,3,5-oxadithian: Contains oxygen and sulfur atoms in the ring.
2,4,6-Tris(trichloromethyl)-sym-triazene: Formed as a byproduct in the synthesis of related compounds.
Uniqueness: 2,4,6-Tris(trichloromethyl)-1,3,5-triazine is unique due to its triazine ring structure and the presence of three trichloromethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2,4,6-tris(trichloromethyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUMYHZTYVPBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215727 | |
Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-67-2 | |
Record name | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6542-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, trimer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine in the explored research?
A1: The research predominantly focuses on the use of this compound as a key component in photoinitiator systems for polymerization reactions. [, , , , , , , , , ] These systems are activated by light, typically in the UV to visible range, making them valuable for various applications like coatings, adhesives, and 3D printing.
Q2: How does this compound contribute to the photoinitiation process?
A2: this compound acts as a radical-generating reagent. [, ] Upon light absorption by a photosensitizer (often a dye), an electron transfer process occurs between the excited dye and this compound. This generates radicals capable of initiating polymerization reactions.
Q3: What types of polymerization reactions can be initiated using this compound-containing systems?
A3: Studies have shown that this compound-based systems can initiate both free radical polymerization of acrylates and cationic polymerization of epoxides. [, , , ] They have also been successfully used in thiol-ene polymerizations and the synthesis of interpenetrated polymer networks (IPNs). [, ]
Q4: What are the advantages of using this compound in photoinitiator systems compared to other systems?
A4: Research suggests that this compound-based photoinitiators often exhibit higher efficiency than the widely used camphorquinone-based systems, particularly in cationic polymerization. [, , ] They also allow for polymerization under softer, visible light conditions, reducing energy consumption and potential damage to sensitive substrates. []
Q5: Have any studies investigated the environmental impact of this compound?
A5: Yes, one study explored the effect of halomethyl-1,3,5-triazines, including this compound, on nitrification in soil. [] This research is crucial for understanding the potential environmental impact of these compounds and developing strategies for responsible use and disposal.
Q6: What spectroscopic techniques were used to characterize this compound?
A6: Infrared and Raman spectroscopy were employed to obtain structural information about this compound. [] These techniques provide insights into the vibrational modes of the molecule, aiding in its identification and characterization.
Q7: Beyond its role in photoinitiation, are there other applications of this compound?
A7: this compound has been explored for its potential antimalarial activity. [] While showing modest activity on its own, incorporating specific side chains significantly increased its potency, highlighting its potential as a scaffold for developing new drugs.
Q8: Were any computational chemistry approaches used in the research on this compound?
A8: Yes, QSAR (Quantitative Structure-Activity Relationship) studies were conducted on halomethyl-1,3,5-triazines, including this compound, to understand the relationship between their structure and nitrification inhibitory activity. [] These models can guide the design of new compounds with improved properties.
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